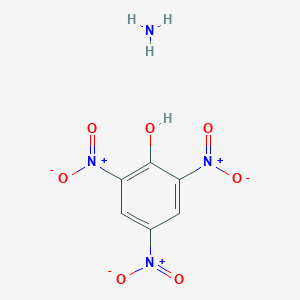
Ammonium picrate
Cat. No. B094429
:
131-74-8
M. Wt: 246.13 g/mol
InChI Key: PADMMUFPGNGRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07057072B2
Procedure details


Replacement of urea with an ammonium salt (or “NH3 reagent”) obtained from ammonia and weak acids (e.g., acetic, carbonic acid, phosphoric acid) produces picramide free of cyanuric acid. Thus, reaction of picric acid or ammonium picrate with an ammonium salt in dipolar aprotic solvents such as sulfolane or N-methylpyrrolidinone (NMP) for several hours at 175–185° C., followed by a water wash, produces picramide that is free of cyanuric acid and ammonium salts. Ammonium hydroxide (28% NH3 in H2O) is unsatisfactory for use as an NH3 reagent as picric acid/ammonium picrate are decomposed to black solids when exposed to the ammonium hydroxide. Example 2 and Table 1 list conversions of 0.18–0.92 g of ammonium picrate in sulfolane to picramide in 8 ml glass pressure tubes.


[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:15](O)=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=[C:6]([N+:7]([O-:9])=[O:8])[CH:5]=1)[N+:2]([O-:4])=[O:3].C1(C([O-])=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1)[N+:18]([O-])=O.[NH4+].S1(CCCC1)(=O)=O.CN1CCCC1=O>O>[CH:5]1[C:1]([N+:2]([O-:4])=[O:3])=[C:15]([NH2:18])[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:6]=1[N+:7]([O-:9])=[O:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[NH4+]
|
[Compound]
|
Name
|
ammonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1(=O)(=O)CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
wash
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
